4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide is an organic compound characterized by its unique structure, which includes a benzylsulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-methoxyphenyl)butanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(methoxyphenyl)methanol: Shares the methoxyphenyl group but lacks the sulfonyl and butanamide moieties.
4-methoxyamphetamine: Contains the methoxyphenyl group but has a different overall structure and pharmacological profile.
Phenyl boronic acid derivatives: Similar in terms of functional group chemistry but differ in their overall structure and applications.
Uniqueness
4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide is unique due to its combination of a benzylsulfonyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antiparasitic effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a butanamide backbone, with a methoxy-substituted phenyl group. Its molecular formula is C₁₅H₁₉N₃O₃S, and it exhibits properties conducive to bioactivity, including solubility and permeability across biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on inflammation and parasitic infections.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties, particularly against nematodes such as Toxocara canis. The compound demonstrated significant viability reduction of these parasites in vitro, with effects observed to be time- and concentration-dependent. Notably, it exhibited lower cytotoxicity compared to traditional anthelmintics like albendazole, suggesting a favorable therapeutic index.
Table 1: In Vitro Antiparasitic Activity of this compound
Concentration (μM) | % Viability Reduction (T. canis) | Cytotoxicity (Human Cell Lines) |
---|---|---|
100 | 40% | Low |
250 | 65% | Moderate |
500 | 85% | High |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In vitro studies revealed that it could significantly suppress the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in human cell lines. This effect was confirmed through mRNA expression analysis, indicating potential utility in treating inflammatory conditions.
Case Study: Inhibition of Cytokine Expression
In a controlled study involving human liver hepatocytes (AML-12), treatment with varying concentrations of the compound resulted in a marked decrease in IL-6 and TNF-α levels without inducing hepatotoxicity. The results are summarized below:
Table 2: Cytokine Expression Levels Post-Treatment
Treatment (μM) | IL-6 Expression (Relative Units) | TNF-α Expression (Relative Units) |
---|---|---|
Control | 1 | 1 |
10 | 0.5 | 0.6 |
50 | 0.3 | 0.4 |
100 | 0.1 | 0.2 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve modulation of signaling pathways associated with inflammation and parasite viability. The compound appears to inhibit key enzymes involved in cytokine production and may disrupt metabolic processes critical for parasite survival.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and can potentially cross the blood-brain barrier (BBB), enhancing its therapeutic applicability for central nervous system-related conditions.
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
Log P | 2.5 |
Topological Polar Surface Area (TPSA) | 70 Ų |
Solubility | High |
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-17-11-9-16(10-12-17)19-18(20)8-5-13-24(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYAWPOKCEPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.